Montanin A
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Overview
Description
Montanin A is a member of benzofurans.
Scientific Research Applications
Synthesis and Chemical Properties
Montanin A, a compound with potential pharmacological interest, has been successfully synthesized. The first total syntheses of (+/-)-montanin A and (+/-)-teuscorolide were achieved from an advanced precursor developed via a Diels-Alder strategy. This synthesis involved an 8-step process for this compound, followed by a novel furan oxidative cyclization-retro-cyclization process to produce teuscorolide in 2 additional steps (I. Chen, Yen‐Ku Wu, Hsing‐Jang Liu, & Jiang-Liang Zhu, 2008).
Therapeutic Potential in Arthritis
This compound, isolated from Rhodophiala bifida, has been studied for its disease-modifying anti-rheumatic activity in two arthritis models. It demonstrated efficacy in reducing severity of arthritis, joint damage, and articular nociception in both acute and chronic models. Additionally, this compound inhibited lymphocyte proliferation and decreased the invasiveness of fibroblast-like synoviocytes, suggesting its potential as a pharmacological approach for autoimmune diseases like arthritis (M. Farinon, V. Clarimundo, G. Pedrazza, P. Gulko, J. Zuanazzi, R. Xavier, & P. G. de Oliveira, 2017).
Neurological Disorder Treatment
This compound, extracted from Hippeastrum vittatum, displayed promising psychopharmacological activities, including anxiolytic, antidepressive, and anticonvulsive effects. This suggests its potential application in the treatment of neurological disorders and neurodegenerative diseases (A. Silva, J. Andrade, Liar M. Bevilaqua, M. M. Souza, I. Izquierdo, A. Henriques, & J. Zuanazzi, 2006).
Cytotoxic Activity Against Cancer Cells
This compound showed significant cytotoxic activity against various human cancer cell lines. Particularly, it was effective against apoptosis-resistant cancer cells and patient-derived glioblastoma cells expressing stem-cell markers. This indicates this compound's potential in developing treatments for cancers with apoptosis resistance (K. Govindaraju, A. Ingels, Md Nabiul Hasan, Dandan Sun, V. Mathieu, M. Masi, A. Evidente, & A. Kornienko, 2018).
Acetylcholinesterase Inhibition
This compound has been shown to inhibit acetylcholinesterase (AChE) activity, suggesting its potential use in treating neurological disorders like Alzheimer's disease. This inhibition of AChE activity indicates its relevance in the therapeutic landscape for neurodegenerative diseases (L. B. Pagliosa, S. Monteiro, K. Silva, J. P. de Andrade, J. Dutilh, J. Bastida, M. Cammarota, & J. Zuanazzi, 2010).
Properties
CAS No. |
68370-49-0 |
---|---|
Molecular Formula |
C19H20O4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(5'S,8S,9R,10R)-5'-(furan-3-yl)-10-methylspiro[2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3-diene-9,3'-oxolane]-2'-one |
InChI |
InChI=1S/C19H20O4/c1-11-7-15-17-13(10-22-15)3-2-4-14(17)19(11)8-16(23-18(19)20)12-5-6-21-9-12/h5-6,9-11,14,16H,2-4,7-8H2,1H3/t11-,14+,16+,19-/m1/s1 |
InChI Key |
CZGWUKXZLUIKBU-IUYNRSMJSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C3[C@@H]([C@@]14C[C@H](OC4=O)C5=COC=C5)CCCC3=CO2 |
SMILES |
CC1CC2=C3C(C14CC(OC4=O)C5=COC=C5)CCCC3=CO2 |
Canonical SMILES |
CC1CC2=C3C(C14CC(OC4=O)C5=COC=C5)CCCC3=CO2 |
Synonyms |
montanin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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